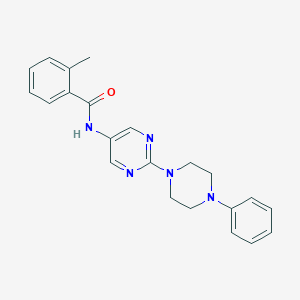

2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor . The bioactivities of these compounds were evaluated and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using molecular docking studies . The potential binding mode of the compound with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) was investigated .Applications De Recherche Scientifique

Anti-Fibrosis Activity

Pyrimidine derivatives, including “2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide”, have been found to exhibit anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antiviral Activity

Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including antiviral activities . Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial properties . This suggests that “2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” could potentially be used in the development of new antimicrobial agents.

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor properties . This suggests that “2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” could potentially be used in cancer treatment.

Dopamine Receptor 2 Agonist

In a study, a combination of a dopamine receptor 2 agonist and a kappa opioid receptor antagonist was found to synergistically reduce weight in diet-induced obese rodents . This suggests that “2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” could potentially be used in the treatment of obesity.

Synthesis of Novel Heterocyclic Compounds

The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core can be used in the synthesis of novel heterocyclic compounds with potential biological activities .

Mécanisme D'action

Target of Action

The primary target of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), which can modulate acetylcholine to some extent, enhancing cognition functions .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in its concentration . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of ACh .

Result of Action

The result of the compound’s action is an increase in the concentration of ACh, leading to enhanced cholinergic neurotransmission . This can help alleviate symptoms of diseases characterized by ACh deficiency, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c1-17-7-5-6-10-20(17)21(28)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHUHHPJPDDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)